molecular formula C11H14BrN B13326000 (S)-2-(5-Bromo-2-methylphenyl)pyrrolidine

(S)-2-(5-Bromo-2-methylphenyl)pyrrolidine

Cat. No.: B13326000
M. Wt: 240.14 g/mol
InChI Key: FBSZWWZPOIIBMS-NSHDSACASA-N
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Description

(S)-2-(5-Bromo-2-methylphenyl)pyrrolidine is a chiral compound characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Bromo-2-methylphenyl)pyrrolidine typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce the bromine atom at the 5-position.

    Formation of Pyrrolidine Ring: The brominated intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring. This step often involves the use of reagents such as sodium hydride (NaH) and solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Bromo-2-methylphenyl)pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under conditions like reflux in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

(S)-2-(5-Bromo-2-methylphenyl)pyrrolidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.

    Biological Studies: The compound can be used in studies to understand its interactions with biological targets, potentially leading to the discovery of new therapeutic agents.

    Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromo-2-methylphenyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The presence of the bromine atom and the chiral center can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(5-Bromo-2-methylphenyl)pyrrolidine: The enantiomer of the compound, which may exhibit different biological activities and properties.

    2-(5-Bromo-2-methylphenyl)pyrrolidine: The racemic mixture containing both enantiomers.

    2-(5-Chloro-2-methylphenyl)pyrrolidine: A similar compound with a chlorine atom instead of bromine, which may have different reactivity and applications.

Uniqueness

(S)-2-(5-Bromo-2-methylphenyl)pyrrolidine is unique due to its specific stereochemistry and the presence of the bromine atom, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(2S)-2-(5-bromo-2-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrN/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3/t11-/m0/s1

InChI Key

FBSZWWZPOIIBMS-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)Br)[C@@H]2CCCN2

Canonical SMILES

CC1=C(C=C(C=C1)Br)C2CCCN2

Origin of Product

United States

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